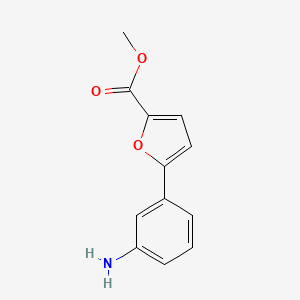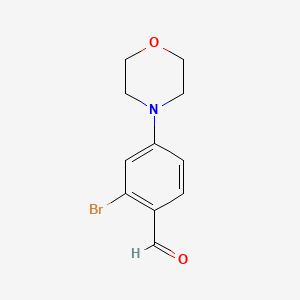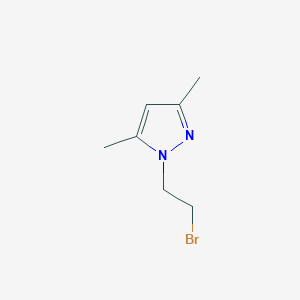
1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole
説明
The compound "1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties of such compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazine with various diketones or aldehydes. For instance, the synthesis of antipyrine derivatives, which are structurally related to the compound of interest, has been achieved through good yields and characterized spectroscopically . Similarly, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was reported through oxidative cyclization using copper acetate as a catalyst . Another novel pyrazole derivative was synthesized via a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods provide a foundation for the potential synthesis of "this compound."
Molecular Structure Analysis
X-ray diffraction studies are commonly used to determine the molecular structure of pyrazole derivatives. For example, the crystal structure of certain antipyrine-like derivatives was stabilized by hydrogen bonds and π-interactions, as revealed by X-ray analysis and Hirshfeld surface analysis . The molecular structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones showed significant π-stacking interactions . These findings suggest that "this compound" may also exhibit similar intermolecular interactions, contributing to its stability and solid-state properties.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the aminoalkylation of 3,5-dimethylpyrazole led to new water-soluble pyrazolate rhodium(I) complexes . The reactivity of pyrazole derivatives with primary and secondary amines has also been demonstrated, leading to compounds with analgesic and other biological activities . These studies indicate that "this compound" could potentially undergo similar reactions, expanding its chemical versatility.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents like bromo or chloro groups can affect the solubility and reactivity of the compounds . The antibacterial and DNA photocleavage activities of certain 1-(2-arenethyl)-3,5-dimethyl-1H-pyrazoles have been attributed to their specific functional groups . These insights suggest that the physical and chemical properties of "this compound" would be shaped by its bromoethyl and dimethyl groups, potentially leading to unique biological activities.
科学的研究の応用
Synthesis Methods and Kinetic Studies
- Kinetic Study for Synthesis : A study by Wang, Brahmayya, and Hsieh (2015) examined the synthesis of a similar compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, using phase transfer catalysis and ultrasonic irradiation. This research provides insights into the kinetic behavior and synthesis methods relevant to 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole (Wang, Brahmayya, & Hsieh, 2015).
Antibacterial Applications and DNA Studies
- Antibacterial and DNA Photocleavage Study : Research by Sharma et al. (2020) investigated 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles for their antibacterial potential and DNA photocleavage activity. The study found significant inhibitory potential in some derivatives, highlighting the compound's relevance in biological applications (Sharma et al., 2020).
Metallomacrocyclic Complexes and Theoretical Studies
- Metallomacrocyclic Palladium(II) Complexes : Guerrero et al. (2008) synthesized new hybrid ligands, including derivatives of 3,5-dimethylpyrazole, to create palladium(II) complexes. These complexes were characterized and studied using diffusion NMR and theoretical calculations, suggesting potential applications in material science or catalysis (Guerrero et al., 2008).
Anticancer Activity Studies
- Synthesis and Anticancer Activity : Metwally, Abdelrazek, and Eldaly (2016) explored the synthesis of new heterocyclic compounds based on a derivative of 3,5-dimethylpyrazole, evaluating their anticancer activity. This study demonstrates the compound's potential in developing novel anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).
Crystallography and Surface Analysis
- Intermolecular Interactions and Analysis : Saeed et al. (2020) conducted a study on the crystallography, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives, including 1H-pyrazole variants. Their findings contribute to understanding the compound's structural and intermolecular characteristics (Saeed et al., 2020).
特性
IUPAC Name |
1-(2-bromoethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-6-5-7(2)10(9-6)4-3-8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXCXHXDOAJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444704 | |
| Record name | 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67000-35-5 | |
| Record name | 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



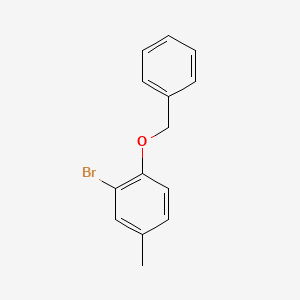
![(4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester](/img/structure/B1278124.png)

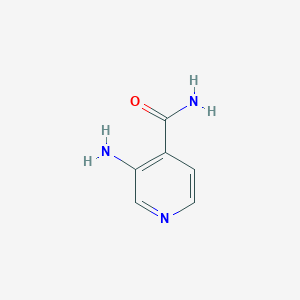
![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)


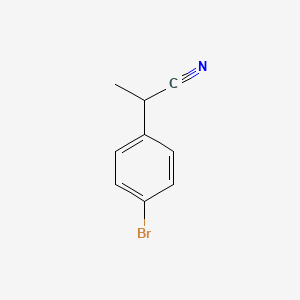
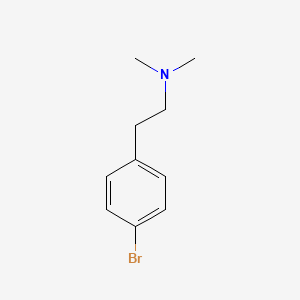
![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)


